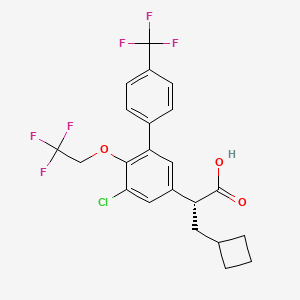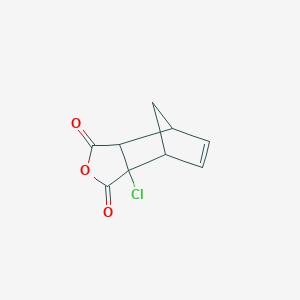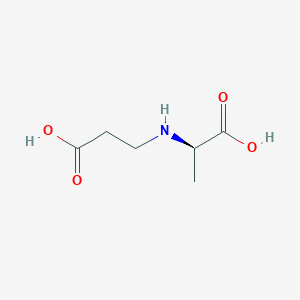
(R)-beta-alanopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-beta-alanopine is a chiral compound that plays a significant role in various biochemical processes. It is an amino acid derivative and is known for its involvement in the alanopine dehydrogenase reaction, which is crucial in anaerobic metabolism in marine invertebrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-beta-alanopine typically involves the reaction of beta-alanine with pyruvate in the presence of alanopine dehydrogenase. This enzyme-catalyzed reaction is stereospecific, producing the ®-enantiomer of beta-alanopine. The reaction conditions usually require a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.5 to 8.5.
Industrial Production Methods
Industrial production of ®-beta-alanopine can be achieved through biotechnological methods involving the fermentation of genetically engineered microorganisms that express alanopine dehydrogenase. This method is advantageous due to its specificity and efficiency in producing the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-beta-alanopine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate and beta-alanine.
Reduction: It can be reduced back to its precursor compounds under certain conditions.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions include pyruvate, beta-alanine, and substituted derivatives of ®-beta-alanopine.
Applications De Recherche Scientifique
®-beta-alanopine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in anaerobic metabolism in marine organisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in conditions related to metabolic disorders.
Industry: It is used in the production of chiral catalysts and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-beta-alanopine involves its role as a substrate for alanopine dehydrogenase. This enzyme catalyzes the reversible conversion of ®-beta-alanopine to pyruvate and beta-alanine, with the concomitant reduction of NAD+ to NADH. This reaction is part of the anaerobic metabolic pathway in marine invertebrates, allowing them to generate energy under low oxygen conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactate: Another key compound in anaerobic metabolism, but it is not chiral.
Alanine: A simple amino acid that is structurally similar but lacks the chiral center.
Beta-alanine: A precursor in the synthesis of ®-beta-alanopine.
Uniqueness
®-beta-alanopine is unique due to its chiral nature and specific role in the anaerobic metabolism of marine invertebrates. Unlike lactate, which is produced in many organisms, ®-beta-alanopine is more specialized and is primarily found in marine species.
Propriétés
Numéro CAS |
2254-38-8 |
|---|---|
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2R)-2-(2-carboxyethylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
Clé InChI |
OAWHMSFCLIYBHE-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NCCC(=O)O |
SMILES canonique |
CC(C(=O)O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




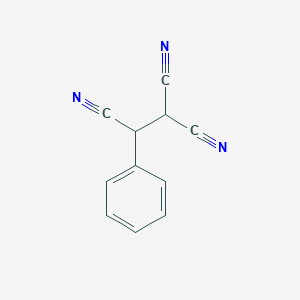
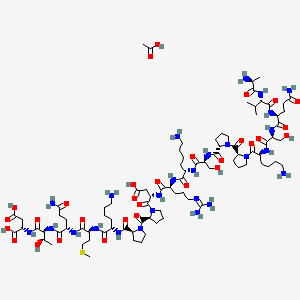
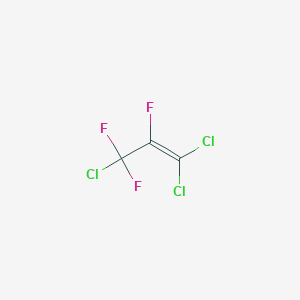

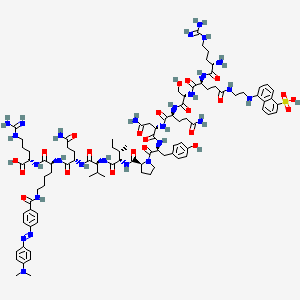
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)
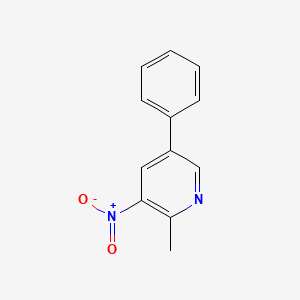
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
